molecular formula C12H25NO3 B15093815 tert-butyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate

tert-butyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate

Cat. No.: B15093815
M. Wt: 231.33 g/mol
InChI Key: WDNUNTNGUOKMFE-UHFFFAOYSA-N
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Description

Boc-(S)-3-amino-5-methylhexan-1-ol is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino alcohol. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of peptides and other complex molecules due to its stability and ease of removal under mild acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-amino-5-methylhexan-1-ol typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of Boc-protected amino alcohols often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free conditions and recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-amino-5-methylhexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4, H2/Ni

    Substitution: SOCl2, PBr3, RCOCl

Major Products Formed

    Oxidation: Formation of carbonyl compounds

    Reduction: Deprotection to yield the free amine

    Substitution: Formation of alkyl halides or other substituted derivatives

Mechanism of Action

The mechanism of action of Boc-(S)-3-amino-5-methylhexan-1-ol primarily involves the protection of the amino group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine. This property allows for selective protection and deprotection during multi-step synthesis . The cleavage mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and decarboxylation to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-(S)-3-amino-5-methylhexan-1-ol is unique due to its combination of a Boc-protected amino group and a hydroxyl group, making it versatile for various synthetic applications. The stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions make it particularly advantageous for multi-step synthesis processes .

Properties

Molecular Formula

C12H25NO3

Molecular Weight

231.33 g/mol

IUPAC Name

tert-butyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate

InChI

InChI=1S/C12H25NO3/c1-9(2)8-10(6-7-14)13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15)

InChI Key

WDNUNTNGUOKMFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCO)NC(=O)OC(C)(C)C

Origin of Product

United States

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